4-(1,3-benzodioxol-5-ylcarbonyl)-1-(1,3-benzodioxol-5-ylmethyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(1,3-benzodioxol-5-ylcarbonyl)-1-(1,3-benzodioxol-5-ylmethyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one (let’s call it Compound X for brevity) is a complex organic molecule. Its structure combines elements from benzodioxole, pyrrolone, and hydroxy groups. The compound’s unique arrangement makes it intriguing for both synthetic chemists and researchers in various disciplines.
Preparation Methods
Synthetic Routes:
Total Synthesis: Although no direct literature reports exist for Compound X, its synthesis likely involves multiple steps. Researchers would start with commercially available precursors and assemble the molecule through a series of reactions.
Retrosynthetic Analysis: Breaking down Compound X, we identify key fragmentsthe benzodioxole moiety, the pyrrolone ring, and the hydroxy group. These fragments can be synthesized individually and then connected to form the final compound.
Industrial Production:
Unfortunately, industrial-scale production methods for Compound X remain undisclosed. academic research can guide potential approaches.
Chemical Reactions Analysis
Compound X likely undergoes several reactions:
Oxidation: Oxidation of the hydroxy group could yield a ketone or aldehyde.
Reduction: Reduction of the carbonyl group may lead to a secondary alcohol.
Substitution: The benzodioxole rings could undergo nucleophilic substitution reactions. Common reagents and conditions would vary based on the specific reaction.
Scientific Research Applications
Compound X’s applications span diverse fields:
Medicine: Investigate its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or antimicrobial properties).
Chemical Biology: Study its interactions with biological macromolecules (proteins, nucleic acids).
Materials Science: Explore its use in designing functional materials (e.g., sensors, catalysts).
Natural Product Chemistry: Assess its occurrence in natural sources.
Mechanism of Action
The exact mechanism remains speculative, but potential targets include enzymes, receptors, or cellular pathways. Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
While Compound X is unique due to its intricate structure, we can compare it to related compounds:
Compound Y: Shares the benzodioxole core but lacks the pyrrolone moiety.
Compound Z: Contains a similar pyrrolone ring but lacks the benzodioxole groups.
Properties
Molecular Formula |
C29H23NO11 |
---|---|
Molecular Weight |
561.5 g/mol |
IUPAC Name |
(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-(1,3-benzodioxol-5-ylmethyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H23NO11/c1-34-21-9-16(26(35-2)28-27(21)40-13-41-28)23-22(24(31)15-4-6-18-20(8-15)39-12-37-18)25(32)29(33)30(23)10-14-3-5-17-19(7-14)38-11-36-17/h3-9,23,31H,10-13H2,1-2H3/b24-22+ |
InChI Key |
VVIJNHJFZNLASL-ZNTNEXAZSA-N |
Isomeric SMILES |
COC1=C2C(=C(C(=C1)C3/C(=C(/C4=CC5=C(C=C4)OCO5)\O)/C(=O)C(=O)N3CC6=CC7=C(C=C6)OCO7)OC)OCO2 |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C3C(=C(C4=CC5=C(C=C4)OCO5)O)C(=O)C(=O)N3CC6=CC7=C(C=C6)OCO7)OC)OCO2 |
Origin of Product |
United States |
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